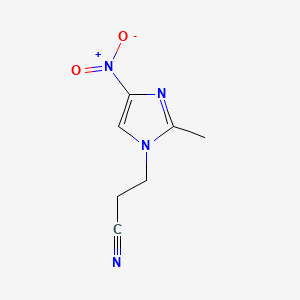

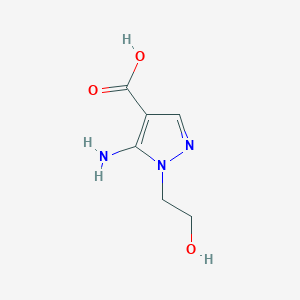

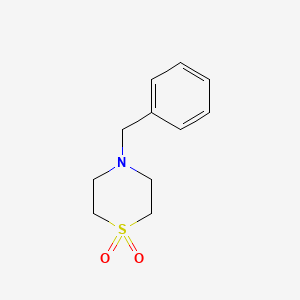

![molecular formula C10H12N2O3 B1267462 1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one CAS No. 67056-25-1](/img/structure/B1267462.png)

1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of pyrazolones, a group of organic compounds characterized by a pyrazole ring fused with a pyran ring. Pyrazolones are known for their diverse biological activities and have been the subject of extensive chemical research.

Synthesis Analysis

The synthesis of similar pyrazolone derivatives typically involves the annulation or condensation reactions. For example, a related pyrazole derivative was synthesized through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via a Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride (Naveen et al., 2021). Although the exact method for synthesizing "1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one" is not detailed, similar synthetic strategies may apply.

Molecular Structure Analysis

The crystal and molecular structure of related compounds have been determined using X-ray diffraction, revealing the presence of intermolecular hydrogen bonds and π-π stacking interactions crucial for the stabilization of the crystal structure. For example, the crystal structure of a related platinum(II) derivative showed the presence of C-H•••O and π•••π stacking interactions (Boixassa et al., 2003).

Chemical Reactions and Properties

The chemical reactivity and properties of pyrazolone derivatives can be inferred from their interactions with metals and other organic compounds. For instance, the reaction of similar pyrazole ligands with platinum(II) complexes has been studied, showing the cleavage of the N(pz)C(sp3) bond under certain conditions (Boixassa et al., 2003).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure can be determined experimentally through methods like X-ray diffraction and NMR spectroscopy. The physical characteristics often depend on the molecular structure, substitution pattern, and intermolecular interactions present within the compound.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are typically explored through various organic synthesis reactions and spectroscopic analyses. For related pyrazolone derivatives, studies have shown a range of reactivities and properties, from antioxidant activities to interactions with biological targets (Naveen et al., 2021).

Wissenschaftliche Forschungsanwendungen

-

Synthesis of Nitriles

- Field : Organic Chemistry

- Application : Pyrazole compounds are used in the synthesis of nitriles . A chemoselective reaction on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yields 4-cyano pyrazole, whereas in basic medium yields 5-amino pyrazoles as the major product .

- Method : The reaction is carried out in an acidic or basic medium .

- Results : The reaction yields 4-cyano pyrazole in an acidic medium and 5-amino pyrazoles in a basic medium .

-

C-abl Kinase Activation

- Field : Biochemistry

- Application : Pyrazole compounds are used as activators for the c-Abl kinase . The c-Abl kinase plays a key role in cell differentiation and survival .

- Method : The c-Abl kinase domain is activated with the pyrazole compound .

- Results : The activation of the c-Abl kinase leads to an increased hematopoietic stem cell differentiation .

Zukünftige Richtungen

Pyrazole derivatives, including “1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one”, continue to be a subject of interest for researchers due to their diverse pharmacological properties . Future research may focus on further exploring the synthesis methods, chemical reactivity, and pharmacological potential of these compounds .

Eigenschaften

IUPAC Name |

1-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-6-5-8(14)15-10-9(6)7(2)11-12(10)3-4-13/h5,13H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBONIGCGWTTJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C(=NN2CCO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00321863 |

Source

|

| Record name | 1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one | |

CAS RN |

67056-25-1 |

Source

|

| Record name | 67056-25-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

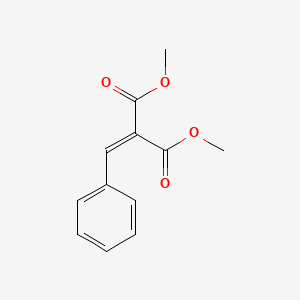

![2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole]](/img/structure/B1267386.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-carbamoylpropanoic acid](/img/structure/B1267392.png)